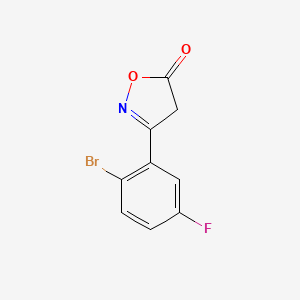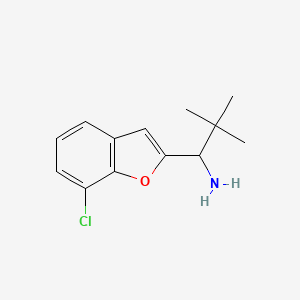
Tert-butyl (4-chloro-2-iodobenzyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(4-chloro-2-iodophenyl)methyl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly interesting due to the presence of both chloro and iodo substituents on the aromatic ring, which can influence its reactivity and applications.
Preparation Methods
The synthesis of tert-butyl N-[(4-chloro-2-iodophenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable halogenated benzyl chloride derivative. One common method is the nucleophilic substitution reaction where tert-butyl carbamate reacts with 4-chloro-2-iodobenzyl chloride in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Chemical Reactions Analysis
tert-Butyl N-[(4-chloro-2-iodophenyl)methyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups on the aromatic ring can participate in nucleophilic aromatic substitution reactions. Common reagents for these reactions include nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones if sulfur-containing nucleophiles are used. Reduction reactions can also be performed to remove the halogen substituents.
Cross-Coupling Reactions: The iodo group makes the compound a suitable candidate for Suzuki-Miyaura cross-coupling reactions, where it can react with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
tert-Butyl N-[(4-chloro-2-iodophenyl)methyl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition, as carbamates are known to inhibit certain enzymes by carbamoylation of active site residues.
Mechanism of Action
The mechanism of action of tert-butyl N-[(4-chloro-2-iodophenyl)methyl]carbamate involves the carbamoylation of nucleophilic residues in target molecules. The carbamate group can be hydrolyzed under physiological conditions to release the active amine, which can then interact with biological targets. The presence of chloro and iodo substituents can influence the compound’s reactivity and binding affinity to specific molecular targets .
Comparison with Similar Compounds
Similar compounds to tert-butyl N-[(4-chloro-2-iodophenyl)methyl]carbamate include:
tert-Butyl N-(2-chloro-4-iodophenyl)carbamate: This compound has a similar structure but with different positions of the chloro and iodo groups, which can affect its reactivity and applications.
tert-Butyl carbamate: A simpler carbamate without the aromatic substituents, used primarily as a protecting group for amines.
tert-Butyl N-(4-hydroxycyclohexyl)carbamate: This compound has a cyclohexyl ring instead of an aromatic ring, leading to different chemical properties and applications.
Properties
Molecular Formula |
C12H15ClINO2 |
|---|---|
Molecular Weight |
367.61 g/mol |
IUPAC Name |
tert-butyl N-[(4-chloro-2-iodophenyl)methyl]carbamate |
InChI |
InChI=1S/C12H15ClINO2/c1-12(2,3)17-11(16)15-7-8-4-5-9(13)6-10(8)14/h4-6H,7H2,1-3H3,(H,15,16) |
InChI Key |
VIAAOHCOINVQDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



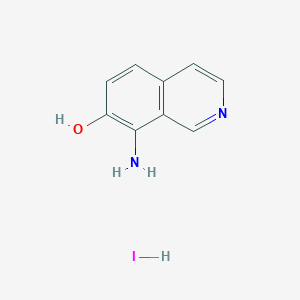
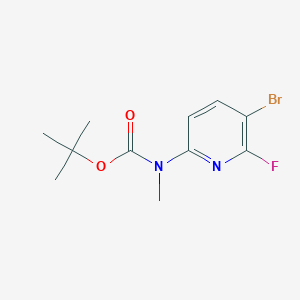

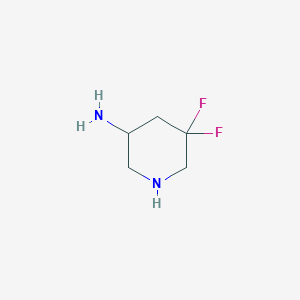
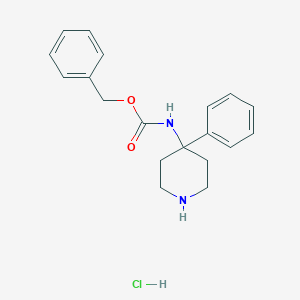
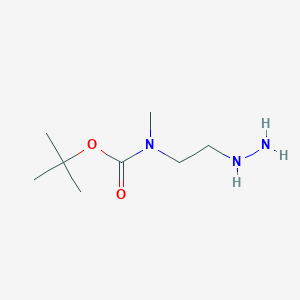
![4-({[(Tert-butoxy)carbonyl]amino}(phenyl)methyl)benzoic acid](/img/structure/B13501899.png)
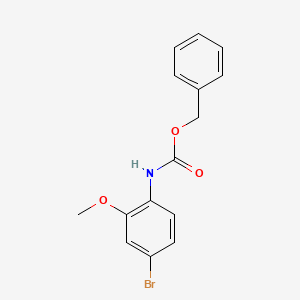
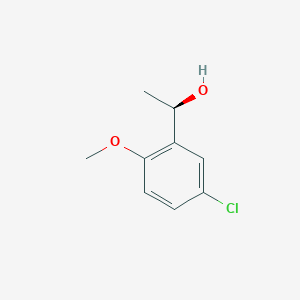
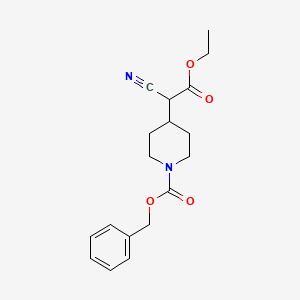
![Pyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B13501933.png)
